molecular formula C15H19N3O4S B4172645 N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-phenylglycinamide

N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-phenylglycinamide

Cat. No.: B4172645
M. Wt: 337.4 g/mol
InChI Key: KTNVXXJBVHIUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-phenylglycinamide, commonly known as DMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that are involved in a variety of physiological processes such as protein degradation, antigen processing, and apoptosis.

Mechanism of Action

DMSF inhibits cysteine proteases by irreversibly modifying the active site cysteine residue through a sulfonyl group transfer reaction. This leads to the formation of a covalent bond between DMSF and the cysteine residue, thereby preventing the enzyme from functioning properly. The irreversible nature of this reaction makes DMSF a potent inhibitor of cysteine proteases.
Biochemical and Physiological Effects:
The inhibition of cysteine proteases by DMSF has been shown to have a variety of biochemical and physiological effects. For example, DMSF has been shown to induce apoptosis in cancer cells by inhibiting the activity of caspase-3. It has also been shown to reduce inflammation in animal models of autoimmune diseases by inhibiting the activity of cathepsin B. Additionally, DMSF has been shown to protect neurons from oxidative stress-induced damage by inhibiting the activity of cathepsin L.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMSF in lab experiments is its potency as an inhibitor of cysteine proteases. This allows for the inhibition of specific enzymes with high selectivity and minimal off-target effects. Additionally, DMSF is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using DMSF is its irreversible nature, which can make it difficult to study the dynamic regulation of cysteine proteases in vivo.

Future Directions

There are several future directions for research involving DMSF. One area of interest is the development of more selective inhibitors of specific cysteine proteases. This could lead to the development of more targeted therapies for diseases such as cancer and autoimmune disorders. Additionally, further research is needed to understand the role of cysteine proteases in various physiological processes, as well as their regulation in disease states. Finally, the development of new methods for the delivery of DMSF to specific tissues or cell types could improve its therapeutic potential.

Scientific Research Applications

DMSF has been used extensively in scientific research as a potent inhibitor of cysteine proteases. It has been shown to inhibit the activity of cathepsin B, cathepsin L, and caspase-3, which are all important enzymes involved in various physiological processes. DMSF has also been used as a tool to study the role of cysteine proteases in disease states such as cancer, neurodegenerative disorders, and autoimmune diseases.

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-17(2)23(20,21)18(13-7-4-3-5-8-13)12-15(19)16-11-14-9-6-10-22-14/h3-10H,11-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVXXJBVHIUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-phenylglycinamide
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N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-phenylglycinamide
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N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-phenylglycinamide
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N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-phenylglycinamide
Reactant of Route 6
N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-phenylglycinamide

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